![molecular formula C24H30N2O2 B1220349 3-(4-Benzylpiperazinyl)-1-cyclobutyl-1-hydroxy-1-phenyl-2-propanone CAS No. 146561-59-3](/img/structure/B1220349.png)
3-(4-Benzylpiperazinyl)-1-cyclobutyl-1-hydroxy-1-phenyl-2-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NPC 14695 is a small molecule drug that acts as a muscarinic acetylcholine receptor antagonist. It was initially developed by Nova Pharmaceuticals Ltd. and is primarily used in the treatment of immune system diseases and respiratory diseases, such as asthma . The molecular formula of NPC 14695 is C24H30N2O2 .
Preparation Methods
The synthetic route for NPC 14695 involves the preparation of activated polyethylene glycols. This process includes reacting a molten polyethylene glycol with an activator in the absence of a solvent. The reaction is carried out in an inert gas atmosphere at a temperature at least 10°C above the melting point of polyethylene glycol . The activator used in this process can be a halide group, a mesyl group, a tosyl group, a phenoxyl group, or a substituted phenoxyl group .
Chemical Reactions Analysis
NPC 14695 undergoes various chemical reactions, including substitution reactions. It is a smooth muscle-selective muscarinic antagonist with bronchodilating activity . Common reagents used in these reactions include carbachol and methacholine . The major products formed from these reactions are bronchodilators that help in the treatment of respiratory diseases .
Scientific Research Applications
NPC 14695 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a muscarinic acetylcholine receptor antagonist to study its effects on smooth muscle . In medicine, it is used to treat respiratory diseases such as asthma by acting as a bronchodilator .
Mechanism of Action
NPC 14695 exerts its effects by acting as a muscarinic acetylcholine receptor antagonist. It selectively targets smooth muscle and inhibits the action of acetylcholine, a neurotransmitter that causes muscle contraction . By blocking the muscarinic acetylcholine receptors, NPC 14695 prevents bronchoconstriction and promotes bronchodilation, making it effective in treating respiratory diseases .
Comparison with Similar Compounds
NPC 14695 is compared with other muscarinic antagonists such as diphenyl-acetoxy-4-methylpiperidine methiodide (4-DAMP), ipratropium, and tiotropium bromide . NPC 14695 is more selective for M3/M2 receptors than 4-DAMP but is less potent than ipratropium or 4-DAMP . Its smooth muscle-selective properties and bronchodilating activity make it unique among similar compounds .
Properties
CAS No. |
146561-59-3 |
---|---|
Molecular Formula |
C24H30N2O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-cyclobutyl-1-hydroxy-1-phenylpropan-2-one |
InChI |
InChI=1S/C24H30N2O2/c27-23(24(28,22-12-7-13-22)21-10-5-2-6-11-21)19-26-16-14-25(15-17-26)18-20-8-3-1-4-9-20/h1-6,8-11,22,28H,7,12-19H2 |
InChI Key |
YTZUOZVKZMXBOP-UHFFFAOYSA-N |
SMILES |
C1CC(C1)C(C2=CC=CC=C2)(C(=O)CN3CCN(CC3)CC4=CC=CC=C4)O |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC=C2)(C(=O)CN3CCN(CC3)CC4=CC=CC=C4)O |
Synonyms |
3-(4-benzylpiperazinyl)-1-cyclobutyl-1-hydroxy-1-phenyl-2-propanone NPC 14695 NPC-14695 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.